molecular formula C9H14O3 B1267900 Ethyl 1-methyl-2-oxocyclopentanecarboxylate CAS No. 5453-88-3

Ethyl 1-methyl-2-oxocyclopentanecarboxylate

Cat. No. B1267900
CAS RN: 5453-88-3
M. Wt: 170.21 g/mol
InChI Key: UIZCVGDHOSROCR-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2-oxocyclopentanecarboxylate is a chemical compound with the molecular formula C9H14O3 . It has a molecular weight of 170.21 g/mol . The IUPAC name for this compound is ethyl 1-methyl-2-oxocyclopentane-1-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 1-methyl-2-oxocyclopentanecarboxylate can be represented by the canonical SMILES string: CCOC(=O)C1(CCCC1=O)C . This representation provides a text notation for the compound’s structure, which can be used to generate a 2D or 3D model .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 1-methyl-2-oxocyclopentanecarboxylate include a molecular weight of 170.21 g/mol . The compound has a computed XLogP3-AA value of 1.2, indicating its relative hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 170.094294304 g/mol . The topological polar surface area of the compound is 43.4 Ų .

Scientific Research Applications

Catalyst Research

This compound participates in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols . This makes it valuable in catalyst research.

Stereoselective Synthesis

“Ethyl 1-methyl-2-oxocyclopentanecarboxylate” was used in the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol . This indicates its potential in the field of stereoselective synthesis.

Phase-Transfer Benzylation

It has been used in the phase-transfer benzylation reaction with benzyl bromide in a microreactor . This shows its application in phase-transfer catalysis.

Synthesis of Tanikolide

This compound was also used in the synthesis of tanikolide , a natural product with potential biological activity.

Future Directions

Future research directions could involve further exploration of the synthesis methods, chemical reactions, and potential applications of Ethyl 1-methyl-2-oxocyclopentanecarboxylate. For instance, the compound’s role in the synthesis of other compounds, such as tanikolide , could be further investigated. Additionally, the compound’s physical and chemical properties could be studied in more detail to better understand its behavior and potential uses.

properties

IUPAC Name

ethyl 1-methyl-2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-12-8(11)9(2)6-4-5-7(9)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZCVGDHOSROCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280842
Record name Ethyl 1-methyl-2-oxocyclopentanecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-2-oxocyclopentanecarboxylate

CAS RN

5453-88-3
Record name 5453-88-3
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Record name Ethyl 1-methyl-2-oxocyclopentanecarboxylate
Source EPA DSSTox
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Record name ethyl 1-methyl-2-oxocyclopentane-1-carboxylate
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Synthesis routes and methods I

Procedure details

To a suspension of ethyl 2-oxocyclopentanecarboxylate (20.3 g, 0.130 mol) and K2CO3 (53.8 g, 0.390 mol) in acetone (90 mL) was added MeI (36.9 g, 0.250 mol) at ambient temperature. The reaction mixture was stirred for 30 min at ambient temperature and then heated under reflux for 1 h. Acetone was removed under reduced pressure and diethyl ether (200 mL) was added to the residue. The resulting mixture was stirred for 15 min and filtered. The filtrate was concentrated under reduced pressure followed by distillation under vacuum to afford ethyl 1-methyl-2-oxocyclopentanecarboxylate (20.5 g, 92% yield).
Quantity
20.3 g
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reactant
Reaction Step One
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Quantity
53.8 g
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90 mL
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solvent
Reaction Step One
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Quantity
36.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under vigorously agitation, 20.3 g of ethyl 2-oxocyclopentane carboxylate was added to 53.8 g of fine powdery anhydrous potassium carbonate, and after stirring for several minutes, to the mixture was added 90 ml of acetone. The reaction mixture was further stirred for 15 to 30 minutes at room temperature, then to the mixture was dropwise added 36.9 g of methyl iodide. Upon the completion of the addition, the reaction mixture was heated for reflux for 1 hour. The solvent was removed under reduced pressure, and the solid residue was washed with diethyl ether. The washing liquor was collected and washed with water. After removing the solvent, 22.0 g of pale yellow liquid was obtained. The liquid was distilled under reduced pressure, and 20.9 g of colorless liquid as a distillate cut of 131-133° C./39 mmHg was collected. Yield: 94.6%.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
53.8 g
Type
reactant
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three
Yield
94.6%

Synthesis routes and methods III

Procedure details

When the thallous salts of ethyl acetoacetate, 2-carbethoxycyclopentanone, ethyl benzoylacetate, and ethyl 2-methylbenzoylacetate, prepared according to Example 1, are refluxed with methyl iodide as described in Example 1 for periods of about 4, 9, 4, and 14 hours, respectively, ethyl 2-methylacetoacetate (b.p. 82°/25 mm.), 2-methyl- 2-carbethoxy-cyclopentanone (b.p. 124°-126°/35 mm.), ethyl 2-methylbenzoyl acetate (b.p. 96°-97°/0.25 mm.), and ethyl 2,2-dimethylbenzoyl-acetate (b.p. 98°-100°/0.35 mm.), respectively, are obtained in quantitative yield.
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To a stirred suspension of dry potassium carbonate (16.64 g, 120.4 mmol) in dry acetone (200 mL) under argon was added ethyl 2-oxocyclopentanecarboxylate (9.40 g, 60.2 mmol) followed by methyl iodide (7.5 mL, 120.4 mmol). The reaction was heated to reflux for 3 hours and then another portion of methyl iodide (7.5 mL, 120.4 mmol) was added and the reaction was refluxed overnight. The reaction mixture was cooled and then filtered through a silica gel pad and the solid was washed with acetone (100 mL×3). The organic phase was concentrated under reduced pressure and the residue dispersed in acetone (200 mL) and filtered. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate=100/1->50/1) to afford the title compound as a colorless liquid (8.35 g, Yield: 82%). 1H NMR (400 MHz, CDCl3) δ 4.22-4.10 (m, 2H), 2.57-2.40 (m, 2H), 2.36-2.27 (m, 1H), 2.11-2.00 (m, 1H), 1.98-1.83 (m, 2H), 1.31 (s, 3H), 1.25 (t, J=7.0 Hz, 3H) ppm.
Quantity
16.64 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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